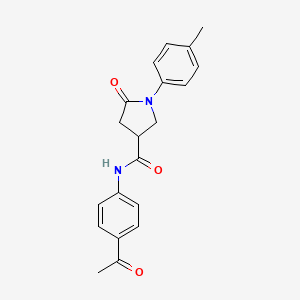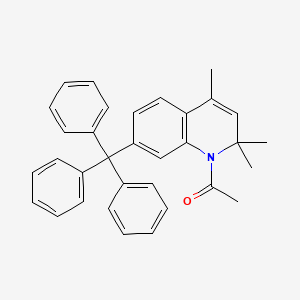![molecular formula C20H16Cl2N2O4 B11642929 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642929.png)
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with the molecular formula C20H18N2O4 It is known for its unique structure, which includes a benzyloxy group and dichlorophenyl moiety attached to a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common method includes the reaction of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione with chloromethane, DCC (dicyclohexylcarbodiimide), and methylene cyanide in the presence of sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The benzyloxy and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce simpler diazinane compounds.
Aplicaciones Científicas De Investigación
5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and dichlorophenyl groups play a crucial role in binding to these targets, leading to changes in their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-{[4-(3-FLUOROPROPOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: This compound has a similar structure but includes a fluoropropoxy group instead of a benzyloxy group.
OXYMA-B:
Uniqueness
The uniqueness of 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C20H16Cl2N2O4 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-23-18(25)14(19(26)24(2)20(23)27)8-13-9-15(21)17(16(22)10-13)28-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clave InChI |
RUKPNIIWQRRAPQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)Cl)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11642849.png)
![6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11642865.png)
![Ethyl 2-(5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11642871.png)
![1-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline](/img/structure/B11642879.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide](/img/structure/B11642888.png)
![1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11642892.png)
![ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11642896.png)
![[3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate](/img/structure/B11642902.png)
![N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11642910.png)
![4-({[2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11642914.png)


![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)

